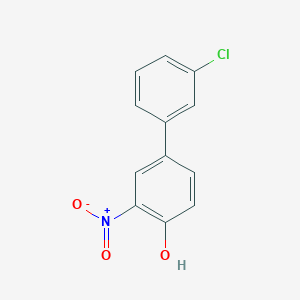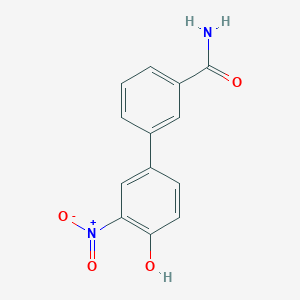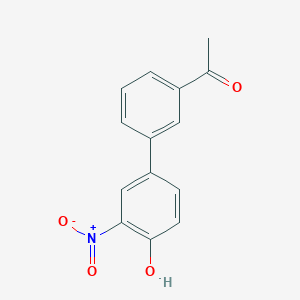
4-(2-Chlorophenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)-2-nitrophenol (95%) is a chemical compound that has a wide range of applications in the scientific research field. It is widely used in biochemical and physiological studies, as well as in the synthesis of various compounds. The purpose of
Scientific Research Applications
4-(2-Chlorophenyl)-2-nitrophenol (95%) has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in biochemical and physiological studies. In addition, 4-(2-Chlorophenyl)-2-nitrophenol (95%) is used as a catalyst in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-2-nitrophenol (95%) is not fully understood. However, it is believed to act as a proton acceptor and electron donor in biochemical and physiological processes. It is also believed to be involved in the formation of reactive oxygen species and the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chlorophenyl)-2-nitrophenol (95%) are largely unknown. However, it is believed to be involved in the regulation of cell signaling pathways, as well as in the formation of reactive oxygen species. In addition, it has been suggested to be involved in the regulation of gene expression and the modulation of immune responses.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2-Chlorophenyl)-2-nitrophenol (95%) in laboratory experiments is its availability and low cost. It is also relatively easy to synthesize and is stable in aqueous solutions. However, there are some limitations associated with its use. For example, it may not be suitable for certain types of experiments due to its low solubility in certain solvents. In addition, its reactivity may vary depending on the pH of the solution.
Future Directions
The future directions for the use of 4-(2-Chlorophenyl)-2-nitrophenol (95%) are numerous. For example, it could be used in the development of new pharmaceuticals, agrochemicals, and dyes. It could also be used in the synthesis of polymers and other materials. In addition, its potential use in the regulation of gene expression, immune responses, and cell signaling pathways could be further explored. Finally, its potential as a proton acceptor and electron donor in biochemical and physiological processes could be further investigated.
Synthesis Methods
The synthesis of 4-(2-Chlorophenyl)-2-nitrophenol (95%) involves the reaction of 2-chloro-4-nitrophenol with a strong base such as sodium hydroxide. This reaction yields a white crystalline solid product with a purity of 95%. The reaction can be carried out at room temperature, and the product can be isolated by filtration or crystallization.
properties
IUPAC Name |
4-(2-chlorophenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(7-8)14(16)17/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUQPEXZLWGVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686250 |
Source


|
| Record name | 2'-Chloro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-2-nitrophenol | |
CAS RN |
1261974-17-7 |
Source


|
| Record name | 2'-Chloro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














